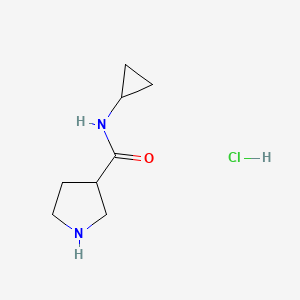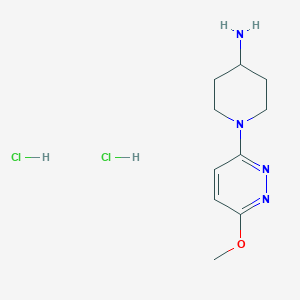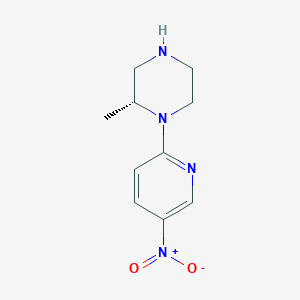
(R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine
Übersicht
Beschreibung
(R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine (MNP) is a synthetic piperazine derivative that has been extensively studied in recent years. It is a white crystalline powder and is soluble in water and ethanol. MNP has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Furthermore, it has been shown to be a useful tool in laboratory experiments, as it can be used to study the effects of various drugs on cells and tissues.
Wissenschaftliche Forschungsanwendungen
(R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine has been extensively studied in recent years due to its wide range of biological activities. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Furthermore, it has been used in laboratory experiments to study the effects of various drugs on cells and tissues. In addition, (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine has been used to study the effects of various drugs on the immune system, as well as to study the effects of various drugs on the nervous system.
Wirkmechanismus
The exact mechanism of action of (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been suggested that (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine may act as an antagonist of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor. Furthermore, (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine has been found to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
(R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. In addition, (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine has been found to possess anti-oxidant and anti-apoptotic activities. Furthermore, it has been found to possess anti-allergic and anti-diabetic activities. Finally, (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine has been found to possess anti-microbial and anti-fungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. Furthermore, it is relatively inexpensive and can be easily synthesized. Additionally, it is soluble in both water and ethanol, making it easy to use in a variety of experiments. However, (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine has some limitations for use in laboratory experiments. For example, it is not very soluble in organic solvents, making it difficult to use in certain experiments. Additionally, it has been found to be toxic to some cells and tissues, making it unsuitable for some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine. For example, further research could be conducted to better understand the exact mechanism of action of (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine and its effects on various cell types and tissues. Additionally, further research could be conducted to investigate the potential therapeutic applications of (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine, such as its use as an anti-cancer or anti-inflammatory drug. Finally, further research could be conducted to investigate the potential toxicity of (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine and to develop safer and more effective formulations of (R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine for use in laboratory experiments and clinical trials.
Eigenschaften
IUPAC Name |
(2R)-2-methyl-1-(5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8-6-11-4-5-13(8)10-3-2-9(7-12-10)14(15)16/h2-3,7-8,11H,4-6H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUCHXGIUDFNEP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-1-(5-nitropyridin-2-yl)-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)

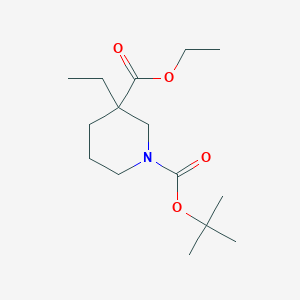

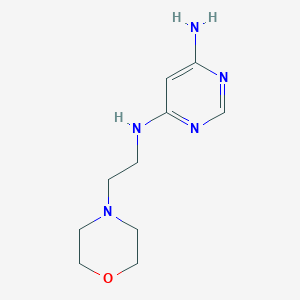

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
